14-Hydroxytetradecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Hydroxytetradecan-6-one is an organic compound with the molecular formula C14H28O2 It is a hydroxylated ketone, meaning it contains both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxytetradecan-6-one can be achieved through several methods. One common approach involves the oxidation of 14-hydroxy-6-tetradecanol. This reaction typically uses oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions to yield the desired ketone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 14-hydroxy-6-tetradecanol using environmentally friendly oxidants. This method ensures high yield and purity of the final product while minimizing the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 14-Hydroxytetradecan-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 14-tetradecanoic acid.
Reduction: Formation of 14-hydroxy-6-tetradecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
14-Hydroxytetradecan-6-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolism of hydroxylated ketones in biological systems.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants
Wirkmechanismus
The mechanism of action of 14-Hydroxytetradecan-6-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
14-Hydroxy-6-tetradecanol: A precursor in the synthesis of 14-Hydroxytetradecan-6-one.
14-Tetradecanoic acid: An oxidation product of this compound.
6-Tetradecanone: A structurally similar ketone without the hydroxyl group
Uniqueness: this compound is unique due to the presence of both a hydroxyl and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
92527-74-7 |
---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
14-hydroxytetradecan-6-one |
InChI |
InChI=1S/C14H28O2/c1-2-3-8-11-14(16)12-9-6-4-5-7-10-13-15/h15H,2-13H2,1H3 |
InChI-Schlüssel |
VPBAYPCRNBKZCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.